trichloroethyl beta-D-glucoside
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13Cl3O6 |
|---|---|
Molecular Weight |
311.5 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2,2,2-trichloroethoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C8H13Cl3O6/c9-8(10,11)2-16-7-6(15)5(14)4(13)3(1-12)17-7/h3-7,12-15H,1-2H2/t3-,4-,5+,6-,7-/m1/s1 |
InChI Key |
JMIZQJXRDKPSKP-XUUWZHRGSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC(Cl)(Cl)Cl)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(Cl)(Cl)Cl)O)O)O)O |
Origin of Product |
United States |
Synthesis and Chemical Derivatization of Trichloroethyl Beta D Glucoside
Methodologies for Glycosidic Bond Formation
The creation of the glycosidic linkage between 2,2,2-trichloroethanol (B127377) and glucose to form trichloroethyl beta-D-glucoside requires precise control over stereochemistry to favor the desired beta-anomer. Various classical and modern glycosylation techniques have been adapted for this purpose.
Glycosyl Halide Methods for Beta-D-Glucoside Synthesis
The Koenigs-Knorr method and its variations represent a foundational approach to glycosidic bond formation and are applicable to the synthesis of this compound. researchgate.net This method typically involves the reaction of a per-O-acylated glycosyl halide, such as acetobromo-α-D-glucose, with the alcohol, in this case, 2,2,2-trichloroethanol.
The per-O-acetylated starting material is treated with a hydrogen halide, like hydrogen bromide, to generate the unstable glycosyl bromide. researchgate.net This reactive intermediate is then coupled with 2,2,2-trichloroethanol in the presence of a promoter, traditionally a heavy metal salt like silver carbonate or silver oxide. researchgate.net The participation of the C2-acetyl group is crucial for achieving the desired β-stereoselectivity through the formation of a cyclic acyloxonium ion intermediate. This intermediate shields the α-face of the anomeric carbon, directing the incoming alcohol to attack from the β-face.
While effective, the classical Koenigs-Knorr reaction has limitations, including the use of stoichiometric amounts of toxic heavy metal promoters and the potential for side reactions. researchgate.net Modern modifications have sought to address these issues by employing more efficient and less toxic promoters. researchgate.net
Stereoselective Glycosylation Approaches for Beta-Anomer Control
Achieving high stereoselectivity in favor of the β-anomer is a primary challenge in glycoside synthesis. The inherent stereoelectronic effects of the glucose molecule, along with the choice of reactants and conditions, play a pivotal role.
Neighboring group participation by a protecting group at the C2 position of the glucose donor is a widely exploited strategy to ensure the formation of 1,2-trans-glycosides, which in the case of glucose, corresponds to the β-anomer. mdpi.commdpi.com Acyl groups, such as acetyl or benzoyl, are commonly used for this purpose. When the glycosyl donor is activated, the C2-acyl group attacks the anomeric center to form a dioxolanium ion intermediate. This intermediate effectively blocks the α-face, forcing the glycosyl acceptor (2,2,2-trichloroethanol) to approach from the β-face, resulting in the exclusive formation of the β-glycosidic bond.
In the absence of a participating group at C2, the stereochemical outcome is often less predictable and can lead to a mixture of α and β anomers. The anomeric effect, which thermodynamically favors the α-anomer, can compete with the kinetic factors of the reaction. Therefore, for the reliable synthesis of this compound, the use of a glucose donor with a participating C2-protecting group is standard practice.
Evaluation of Activating Agents and Promoters in Glycosylation Reactions
The choice of activating agent or promoter is critical in glycosylation reactions as it influences the reaction rate, yield, and stereoselectivity. In the context of glycosyl halide-based syntheses of this compound, a variety of promoters have been investigated.
Table 1: Comparison of Promoters in Glycosylation Reactions
| Promoter | Advantages | Disadvantages |
|---|---|---|
| Silver (I) salts (e.g., Ag₂CO₃, Ag₂O, AgOTf) | High reactivity, effective for activating glycosyl halides. researchgate.netnih.gov | Stoichiometric amounts often required, high cost, potential for heavy metal contamination. researchgate.net |
| Mercury (II) salts (e.g., Hg(CN)₂, HgBr₂) | Highly effective in promoting glycosylation. | High toxicity, environmental concerns. |
| Lewis acids (e.g., BF₃·OEt₂, TMSOTf) | Can be used in catalytic amounts, high reactivity. | Can be harsh and may not be compatible with sensitive functional groups. |
For the synthesis of this compound, silver triflate (AgOTf) is a powerful promoter when used with glycosyl bromides, taking advantage of the neighboring group participation of a C2 ester to yield the disaccharide with high stereoselectivity. nih.gov The development of methods using less toxic promoters, such as lithium carbonate, has also been explored to circumvent the issues associated with heavy metal salts. researchgate.net
Trichloroethyl Moiety in Anomeric Protecting Group Chemistry
The 2,2,2-trichloroethyl (TCE) group is a valuable asset in carbohydrate synthesis due to its unique deprotection conditions, which offer orthogonality to many other commonly used protecting groups.
Strategic Application of the Trichloroethyl Group for Glucose Protection
The primary strategic advantage of using the trichloroethyl group at the anomeric position of glucose is its stability under a wide range of reaction conditions, including those that are acidic or basic, which would cleave other common protecting groups like acetals or esters. researchgate.netacs.org This stability allows for extensive chemical modifications at other positions of the glucose molecule without affecting the anomeric center.
The TCE group can be introduced early in a synthetic sequence to protect the anomeric hydroxyl group, and it will remain intact during subsequent reactions such as esterification, etherification, and the removal of other protecting groups. This robust nature makes it an ideal choice for complex, multi-step syntheses of oligosaccharides and other glycoconjugates.
Utility as a Synthetic Building Block in Glycochemistry
The application of this compound as a fundamental component in the synthesis of more complex carbohydrate structures is a testament to its strategic importance in glycochemistry. The trichloroethyl group provides robust protection of the anomeric hydroxyl group, preventing its participation in unwanted side reactions while other positions on the glucose ring are being modified.
In the intricate process of oligosaccharide synthesis, the assembly of monosaccharide units requires a carefully orchestrated interplay between glycosyl donors and glycosyl acceptors. A glycosyl donor is a carbohydrate with a leaving group at the anomeric position, which is activated to form a glycosidic bond with a free hydroxyl group on a glycosyl acceptor.
This compound can serve as a precursor to a highly effective glycosyl donor, the trichloroacetimidate. The trichloroethyl group at the anomeric position can be cleaved and subsequently converted to a trichloroacetimidate group. This transformation is a key step in activating the glucose unit for glycosylation reactions. The resulting trichloroacetimidate donor is then reacted with a suitable glycosyl acceptor, which is another monosaccharide with one or more free hydroxyl groups, to form a disaccharide. This process can be repeated iteratively to build up complex oligosaccharides.
The general strategy for the synthesis of a disaccharide using a trichloroacetimidate donor derived from a protected glucoside is outlined below:
| Step | Description | Reactants | Product |
| 1 | Protection of hydroxyl groups | This compound, Protecting group reagents (e.g., Benzyl (B1604629) bromide, Acetic anhydride) | Fully protected this compound |
| 2 | Deprotection of the anomeric position | Protected this compound, Reagents to remove the trichloroethyl group | Protected glucose with a free anomeric hydroxyl |
| 3 | Formation of the trichloroacetimidate donor | Protected glucose, Trichloroacetonitrile, Base (e.g., DBU) | Protected glucosyl trichloroacetimidate |
| 4 | Glycosylation | Protected glucosyl trichloroacetimidate, Glycosyl acceptor, Promoter (e.g., TMSOTf) | Protected disaccharide |
| 5 | Deprotection | Protected disaccharide, Deprotection reagents | Target disaccharide |
This strategic use of this compound as a latent glycosyl donor allows for the controlled and stereoselective formation of glycosidic linkages, a critical aspect of successful oligosaccharide synthesis.
Glycoconjugates, which are molecules where a carbohydrate is linked to a non-carbohydrate moiety such as a protein, lipid, or small organic molecule, play crucial roles in numerous biological processes. The synthesis of these complex molecules often requires the use of versatile intermediates that allow for the introduction of diverse functionalities.
This compound, with its anomeric position protected, serves as an excellent starting point for the synthesis of complex glycoconjugates. The hydroxyl groups at positions C-2, C-3, C-4, and C-6 of the glucose ring can be selectively protected and deprotected, providing access to specific positions for the attachment of other molecules. Once the desired modifications on the glucose unit are complete, the trichloroethyl group at the anomeric position can be removed to unveil a reactive hydroxyl group. This anomeric hydroxyl can then be converted into a suitable leaving group for conjugation with an aglycone, or it can be directly coupled to a linker or a target molecule.
For example, the synthesis of a glycoconjugate where a glucose molecule is attached to a fluorescent tag would involve the following general steps:
Protection: Start with this compound and protect the C-2, C-3, C-4, and C-6 hydroxyl groups.
Selective Deprotection: Selectively remove the protecting group at the desired position for linker attachment (e.g., C-6).
Linker Attachment: React the free hydroxyl group with a bifunctional linker.
Anomeric Deprotection: Remove the trichloroethyl group to expose the anomeric hydroxyl.
Activation and Conjugation: Activate the anomeric position and conjugate it with the fluorescent tag.
Global Deprotection: Remove all remaining protecting groups to yield the final glycoconjugate.
Advanced Chemical Derivatization and Functionalization Strategies
The chemical versatility of this compound extends beyond its role as a simple protected monosaccharide. Advanced strategies for its derivatization and functionalization allow for the creation of a wide array of tailored molecules for various applications in glycobiology and medicinal chemistry.
The four hydroxyl groups of the glucose unit in this compound (at C-2, C-3, C-4, and C-6) exhibit different reactivities, which can be exploited for regioselective functionalization. The primary hydroxyl group at C-6 is generally the most reactive due to less steric hindrance, followed by the secondary hydroxyl groups.
Various chemical methods have been developed to achieve regioselective modification of these hydroxyl groups. For instance, bulky protecting groups can be introduced to selectively block the more reactive hydroxyls, leaving the less reactive ones available for subsequent reactions.
Examples of Regioselective Reactions:
| Position | Reagent/Method | Outcome |
| C-6 | Trityl chloride (TrCl) in pyridine | Selective protection of the primary hydroxyl group. |
| C-4, C-6 | Benzaldehyde dimethyl acetal in the presence of an acid catalyst | Formation of a 4,6-O-benzylidene acetal. |
| C-2 | Stannylene acetal formation followed by reaction with an electrophile | Selective functionalization at the C-2 position. |
These regioselective modifications are crucial for controlling the architecture of synthetic oligosaccharides and for preparing glycoconjugates with precisely defined structures.
Electronic Effects: The nature of the protecting groups on the hydroxyls can influence the reactivity of the anomeric center. Electron-withdrawing protecting groups, such as acetyl or benzoyl groups, tend to decrease the electron density at the anomeric carbon. This "disarming" effect makes the glycoside less reactive as a glycosyl donor. Conversely, electron-donating protecting groups, like benzyl ethers, increase the reactivity of the glycoside, a phenomenon known as the "arming" effect.
Steric Effects: The size and orientation of the protecting groups can sterically hinder the approach of reagents to adjacent functional groups. For example, a bulky protecting group at the C-2 position can influence the stereochemical outcome of a glycosylation reaction at the anomeric center by blocking one face of the molecule. This steric hindrance can be strategically employed to achieve high stereoselectivity in the formation of glycosidic bonds.
The table below summarizes the influence of different types of protecting groups on the reactivity of a glycosyl donor:
| Protecting Group Type | Example | Electronic Effect | Impact on Donor Reactivity |
| Acyl | Acetyl (Ac), Benzoyl (Bz) | Electron-withdrawing | Disarming (decreased reactivity) |
| Alkyl/Aryl Ether | Benzyl (Bn), p-Methoxybenzyl (PMB) | Electron-donating | Arming (increased reactivity) |
By carefully selecting the protecting groups, chemists can fine-tune the reactivity of this compound derivatives to achieve the desired outcomes in complex multi-step syntheses.
Enzymatic and Biochemical Interactions of Trichloroethyl Beta D Glucoside
Enzymatic Hydrolysis Mechanisms by Beta-Glucosidases
Substrate Specificity and Catalytic Mechanisms of Beta-D-Glucosidases (EC 3.2.1.21)
Beta-D-glucosidases (EC 3.2.1.21) are a ubiquitous group of enzymes found across all domains of life, where they play crucial roles in the hydrolysis of glycosidic bonds in various biological processes. nih.gov These enzymes catalyze the cleavage of terminal, non-reducing β-D-glucosyl residues from a wide array of substrates, including oligosaccharides and glycosides, releasing β-D-glucose. ebi.ac.ukwikipedia.org Their functions are diverse, ranging from the breakdown of cellulose (B213188) in microorganisms to the metabolism of glycolipids and xenobiotics in animals, and involvement in defense mechanisms and phytohormone activation in plants. nih.govresearchgate.net
Based on their amino acid sequences, β-glucosidases have been categorized into several glycoside hydrolase (GH) families, including GH1, GH3, GH5, GH9, and GH30. nih.govresearchgate.net The majority of characterized β-glucosidases belong to families GH1 and GH3. sciepub.com Enzymes within GH families 1, 5, and 30 are part of the GH-A clan and typically feature a (β/α)8-barrel structure, also known as a TIM barrel, which houses the active site. nih.govencyclopedia.pub In contrast, GH3 enzymes have an active site composed of two domains, and GH9 enzymes possess an (α/α)6 barrel structure. nih.gov
The catalytic mechanism of β-glucosidases primarily involves two main pathways, leading to either retention or inversion of the anomeric configuration of the released glucose. nih.govresearchgate.net
Retaining Mechanism: Most β-glucosidases, including those in families GH1, GH3, and GH30, employ a double-displacement mechanism that retains the anomeric stereochemistry. nih.govnih.gov This two-step process involves:
Glycosylation: A catalytic nucleophile, typically a glutamate (B1630785) residue, attacks the anomeric carbon of the substrate. This forms a covalent glycosyl-enzyme intermediate. Simultaneously, a second catalytic residue, acting as a general acid/base (often another glutamate), protonates the glycosidic oxygen, facilitating the departure of the aglycone (the non-sugar portion of the glycoside). ebi.ac.ukmdpi.com
Deglycosylation: The general acid/base residue then activates a water molecule, which acts as a nucleophile to hydrolyze the glycosyl-enzyme intermediate, releasing glucose with the original anomeric configuration and regenerating the free enzyme. ebi.ac.ukmdpi.com
Inverting Mechanism: In contrast, GH9 β-glucosidases utilize a single-displacement mechanism that inverts the anomeric configuration. nih.gov In this process, a general base residue activates a water molecule, which directly attacks the anomeric carbon. This attack, coupled with the protonation of the glycosidic oxygen by a general acid residue, leads to the cleavage of the glycosidic bond and the release of glucose with an inverted stereochemistry in a single step. nih.govresearchgate.net
The active site of a β-glucosidase is a well-defined cleft with distinct regions for binding the glycone (the sugar moiety) and the aglycone. nih.gov The specificity of the enzyme is largely determined by the interactions within these binding pockets. Two conserved glutamate residues are typically the key catalytic residues in retaining β-glucosidases. proteopedia.org
The substrate specificity of β-glucosidases can be broadly categorized: sciepub.comnih.gov
Aryl-β-D-glucosidases: Show a strong preference for substrates with an aromatic aglycone, such as p-nitrophenyl-β-D-glucoside (pNPG).
Cellobiases: Primarily hydrolyze cellobiose (B7769950) and other short-chain cello-oligosaccharides.
Broad Specificity β-glucosidases: Can act on a wide variety of substrates, including those with different types of glycosidic linkages. nih.gov This broad specificity is common among family 1 glycosyl hydrolases. acs.org
Influence of Aglycone Structure on Beta-Glucosidase Activity and Binding
The structure of the aglycone, the non-carbohydrate portion of a glycoside, plays a pivotal role in determining the substrate specificity and catalytic efficiency of β-glucosidases. nih.govnih.gov The enzyme's active site contains a specific binding pocket for the aglycone, and the nature of the interactions within this pocket dictates how well a substrate binds and is subsequently hydrolyzed. nih.gov
Structural studies of β-glucosidases have revealed that the aglycone-binding site is often a slot-like pocket lined with hydrophobic amino acid residues. nih.gov For instance, in maize β-glucosidase, the aglycone is sandwiched between a tryptophan residue on one side and three phenylalanine residues on the other. nih.gov The specific conformation and nature of these aromatic residues are critical for recognizing and binding the aglycone. nih.gov While some of these residues are highly conserved across different β-glucosidases, others are variable, contributing to the diverse substrate specificities observed among these enzymes. nih.gov
The hydrophobicity, size, and shape of the aglycone are all important factors. Enzymes with a preference for aryl-β-glucosides often have an aglycone-binding site that can accommodate bulky aromatic groups through stacking interactions. nih.gov For example, human cytosolic β-glucosidase (hCBG) is known to hydrolyze flavonoid glucosides, and its specificity is dependent on the structure of the flavonoid aglycone. nih.gov Mutational studies on hCBG have identified specific amino acid residues within the aglycone-binding subsite that are essential for both binding and catalysis. nih.gov Altering these residues can significantly impact the enzyme's affinity (Km) and catalytic rate (kcat) for different substrates. nih.gov
For example, a mutation of a valine to a tyrosine residue in hCBG did not affect the Km for small aryl glucosides but significantly increased the Km for larger flavonoid glucosides, demonstrating the direct role of this residue in accommodating the bulkier aglycone. nih.gov This highlights how subtle changes in the active site architecture can fine-tune the enzyme's specificity.
The chemical nature of the aglycone also influences the rate-limiting step of the catalytic cycle for some β-glucosidases. For certain substrates, the formation of the glycosyl-enzyme intermediate is rate-limiting, while for others, the hydrolysis of this intermediate is the slower step. acs.org This can be influenced by the electronic properties of the aglycone and its leaving group potential.
In essence, the interaction between the aglycone and the enzyme's binding pocket is a key determinant of β-glucosidase function. This relationship is crucial for the enzyme's biological role, whether it be in the breakdown of plant defense compounds, the metabolism of dietary xenobiotics, or other physiological processes. wikipedia.orgnih.gov
Stability and Cleavage of the Glycosidic Linkage under Enzymatic Conditions
The β-glycosidic bond is the linkage between the glucose moiety and the aglycone, in this case, the trichloroethyl group. The cleavage of this bond is the central event in the enzymatic hydrolysis catalyzed by β-glucosidases. nih.govproteopedia.org Under enzymatic conditions, the stability of this linkage is significantly reduced, allowing for its efficient cleavage.
The enzymatic cleavage of the glycosidic bond is an active process driven by the catalytic machinery within the enzyme's active site. nih.govproteopedia.org As described in the retaining mechanism, two key acidic residues (typically glutamate) orchestrate the hydrolysis. ebi.ac.uk One residue acts as a nucleophile, attacking the anomeric carbon, while the other acts as a general acid, protonating the glycosidic oxygen. mdpi.com This protonation makes the aglycone a better leaving group, facilitating the breaking of the C-O bond of the glycosidic linkage. mdpi.com
The enzyme's active site is structured to bind the substrate in a conformation that favors the transition state for cleavage. nih.gov This can involve distortion of the pyranose ring of the glucose moiety, making the anomeric carbon more susceptible to nucleophilic attack. researchgate.net
In the absence of the enzyme, the glycosidic linkage is generally stable under neutral physiological conditions. However, its stability can be influenced by chemical factors. For instance, acid-catalyzed hydrolysis can cleave glycosidic bonds, and the rate of this non-enzymatic hydrolysis is dependent on factors such as pH and temperature. taylorfrancis.com Alkaline conditions can also lead to the hydrolysis of glycosidic linkages, particularly at elevated temperatures. scispace.com The rate of alkaline hydrolysis can be influenced by the stereochemistry of the glycoside. scispace.com
The enzymatic process, however, is far more specific and efficient than simple acid or base hydrolysis. The enzyme provides a controlled microenvironment that precisely positions the substrate and the catalytic residues, lowering the activation energy for the cleavage reaction by many orders of magnitude. acs.org
The stability of the glycosidic bond in trichloroethyl β-D-glucoside under enzymatic conditions is therefore a function of its interaction with a specific β-glucosidase. The enzyme's ability to bind this substrate and the efficiency of its catalytic mechanism will determine the rate at which the trichloroethyl group is released from the glucose moiety.
Biochemical Transformations and Metabolic Fates in Research Models
General Principles of Glucoside Conjugation in Biochemical Systems
Glucoside conjugation is a significant biochemical process, particularly in the context of xenobiotic metabolism, where foreign compounds are modified to facilitate their excretion. nih.govyoutube.com This process involves the attachment of a glucose molecule to a xenobiotic, a reaction catalyzed by UDP-glucosyltransferases (UGTs). portlandpress.comnih.gov While glucuronidation (conjugation with glucuronic acid) is more common in vertebrates, glucosidation plays a notable role in many organisms, including plants and insects, and has also been observed in mammals. portlandpress.comnih.gov
The primary purpose of glucoside conjugation is to increase the water solubility and polarity of lipophilic compounds. youtube.com This transformation generally reduces the compound's biological activity and toxicity, and the resulting water-soluble glucoside conjugate can be more easily transported and eliminated from the body. youtube.comunl.edu
The donor of the glucose moiety in this reaction is typically uridine (B1682114) diphosphate (B83284) glucose (UDPG). unl.edu The UGT enzymes catalyze the transfer of the glucosyl group from UDPG to an acceptor molecule, the xenobiotic, which must possess a suitable functional group such as a hydroxyl, carboxyl, or amine group. unl.edu This results in the formation of a β-D-glucoside.
In plants, glucoside conjugation is a major pathway for the detoxification of herbicides and other xenobiotics. unl.edu The resulting glucosides are often sequestered in the vacuole, effectively removing them from the cytoplasm.
In mammals, while less predominant than glucuronidation, a glucoside conjugation pathway exists and has been studied using model substrates like p-nitrophenol in mouse liver microsomal preparations. portlandpress.comnih.gov These studies have demonstrated the enzymatic formation of p-nitrophenyl glucoside, confirming the presence and activity of UDP-glucosyltransferases in mammalian tissues. portlandpress.comnih.gov
The formation of trichloroethyl β-D-glucoside in a biological system would likely follow these general principles, with the trichloroethanol acting as the xenobiotic substrate for a UDP-glucosyltransferase.
Role in Xenobiotic Metabolism and Detoxification Pathways (comparative analysis with related chlorinated compounds)
The formation of trichloroethyl β-D-glucoside is a classic example of a Phase II detoxification reaction. nih.govyoutube.com Phase II metabolism involves the conjugation of a xenobiotic or its Phase I metabolite with an endogenous molecule, such as glucose, to produce a more water-soluble and readily excretable compound. nih.gov
For chlorinated compounds like trichloroethanol (the aglycone of trichloroethyl β-D-glucoside), metabolism can proceed through several pathways. Trichloroethylene (B50587), a related and widely studied industrial solvent, undergoes oxidative metabolism by cytochrome P450 enzymes (a Phase I reaction) to form chloral (B1216628) hydrate, which is then rapidly converted to trichloroethanol and trichloroacetic acid. nih.gov Trichloroethanol can then be conjugated with glucuronic acid to form trichloroethyl glucuronide, a major metabolite excreted in the urine.
The formation of trichloroethyl β-D-glucoside represents an analogous detoxification step, where glucose is used as the conjugating agent instead of glucuronic acid. portlandpress.comnih.gov This pathway, while perhaps less prominent than glucuronidation in mammals for this specific compound, serves the same fundamental purpose: to mask the hydroxyl group of trichloroethanol, thereby increasing its hydrophilicity and facilitating its elimination. unl.edu
Another significant detoxification pathway for some halogenated compounds is conjugation with glutathione (B108866) (GSH), catalyzed by glutathione-S-transferases (GSTs). nih.gov This pathway is particularly important for the metabolism of certain halogenated alkenes. nih.gov The resulting glutathione conjugate can be further processed through the mercapturic acid pathway for excretion. nih.gov
The metabolic fate of a chlorinated xenobiotic is therefore dependent on its chemical structure and the relative activities of the various Phase I and Phase II enzymes in a given organism and tissue. The formation of a glucoside conjugate like trichloroethyl β-D-glucoside is one of several potential detoxification routes. The balance between these pathways can have significant implications, as some metabolic routes can lead to the formation of reactive intermediates, while conjugation reactions like glucosidation are generally considered detoxification steps.
Investigations into its Potential as a Substrate for Glycosyltransferases
Glycosyltransferases (GTs) are crucial enzymes that catalyze the transfer of sugar moieties from an activated donor to a specific acceptor molecule, forming glycosidic bonds. Their substrates are diverse, including lipids, proteins, and other small molecules. The potential of trichloroethyl beta-D-glucoside to act as a substrate, specifically as a glycosyl donor, is an area of scientific investigation.
In transglycosylation reactions, certain glycosidases can function as glycosyltransferases, utilizing activated donors to synthesize new glycosides. For example, β-glucosidase from Fusarium oxysporum has been shown to synthesize various alkyl β-D-glucosides. This process involves the enzyme catalyzing the transfer of the glucose moiety from a donor to an alcohol acceptor.
The efficacy of this compound as a donor substrate in such reactions is influenced by the nature of the aglycone (the trichloroethyl group). The high electronegativity of the chlorine atoms in the trichloroethyl group makes the glycosidic bond susceptible to enzymatic cleavage, a necessary step for the transfer of the glucosyl moiety. While specific kinetic data for this compound is not extensively detailed in the literature, studies on similar substrates provide a framework for its potential activity. For instance, β-glucosidases are known to exhibit activity towards a range of synthetic aryl- and alkyl-glucosides. The table below outlines typical transglycosylation reactions catalyzed by β-glucosidase, illustrating the general mechanism by which this compound would likely participate.
Table 1: Representative Transglycosylation Reactions by β-Glucosidase This table illustrates the general enzymatic activity of β-glucosidases with various substrates, providing a model for the potential role of this compound.
| Enzyme Source | Donor Substrate | Acceptor Molecule | Synthesized Product | Yield (%) |
|---|---|---|---|---|
| Fusarium oxysporum | Cellobiose | Methanol (B129727) | Methyl β-D-glucoside | ~33% |
| Fusarium oxysporum | Cellobiose | Ethanol | Ethyl β-D-glucoside | ~30% |
| Phanerochaete chrysosporium | Laminaribiose | Laminaribiose | β-D-Glcp-(1->6)-β-D-Glcp-(1->3)-D-Glc | N/A |
| Aspergillus niger | p-nitrophenyl β-D-glucoside | Glycerol | Glyceryl-glucoside | N/A |
Structure-Activity Relationship (SAR) Investigations in Glycosides
The relationship between the three-dimensional structure of a glycoside and its biological activity is fundamental to understanding its biochemical function. Conformational analysis and comparative studies with similar molecules are key components of these investigations.
Conformational Analysis and its Correlation with Biochemical Reactivity
The biochemical reactivity of this compound is intrinsically linked to its three-dimensional conformation. The glucose unit typically adopts a stable chair conformation, designated as ⁴C₁. However, the orientation of the substituent at the anomeric carbon (C1) is critical.
A significant factor governing the conformation of this compound is the anomeric effect. This stereoelectronic effect describes the tendency of a heteroatomic substituent at the anomeric carbon of a pyranose ring to favor the axial position, even if this position is more sterically hindered. For this compound, the oxygen of the trichloroethoxy group is adjacent to the ring oxygen. The presence of the highly electronegative trichloroethyl group strongly influences this effect. The preference for the axial position is due to a stabilizing hyperconjugation (electron donation) from the ring oxygen's lone pair into the antibonding (σ*) orbital of the exocyclic C-O bond.
This axial preference for the bulky aglycone directly impacts how the molecule fits into the active site of an enzyme. The precise shape and electronic distribution of the glycoside must be complementary to that of the enzyme's binding pocket for efficient catalysis to occur. Therefore, the conformation dictated by the anomeric effect is a crucial determinant of its reactivity as an enzymatic substrate.
Comparative Structure-Activity Profiling with Analogous Glucosides
To understand the unique properties of this compound, it is useful to compare it with structurally similar alkyl glucosides, such as methyl β-D-glucoside and ethyl β-D-glucoside. The primary difference lies in the aglycone portion of the molecule. Structure-activity relationship (SAR) studies help to delineate how these structural variations affect biochemical interactions.
The trichloroethyl group is significantly larger and more electron-withdrawing than a methyl or ethyl group. This has two major consequences:
Steric Effects : The bulkiness of the trichloroethyl group can influence binding affinity. Depending on the topology of the enzyme's active site, this large group could either enhance binding through favorable van der Waals interactions or cause steric hindrance that impedes proper positioning for catalysis.
Electronic Effects : The strong electron-withdrawing nature of the three chlorine atoms makes the anomeric carbon more electrophilic. This can increase the susceptibility of the glycosidic bond to nucleophilic attack by an enzyme's catalytic residue, potentially increasing the rate of hydrolysis or transglycosylation.
The following table provides a comparative profile of these analogous glucosides.
Table 2: Comparative Profile of Analogous β-D-Glucosides This interactive table compares the structural and inferred electronic properties of this compound with its simpler analogues.
| Compound | Aglycone Group | Key Structural Feature | Predicted Impact on Reactivity |
|---|---|---|---|
| Methyl β-D-glucoside | -CH₃ | Small, minimally electron-withdrawing | Serves as a baseline substrate for many glucosidases. |
| Ethyl β-D-glucoside | -CH₂CH₃ | Slightly larger than methyl; low electronegativity. | Reactivity is often similar to the methyl analogue; serves as a common substrate. |
| This compound | -CH₂CCl₃ | Bulky, strongly electron-withdrawing | Increased electrophilicity at the anomeric carbon may enhance susceptibility to enzymatic cleavage. Steric bulk may increase or decrease binding affinity depending on the specific enzyme. |
Advanced Analytical Methodologies for Trichloroethyl Beta D Glucoside Research
Chromatographic Separation and Quantification Techniques
Chromatography is fundamental to the analysis of trichloroethyl beta-D-glucoside, allowing for its separation from impurities, related metabolites, or other components in a sample. The choice of technique depends on the analytical goal, whether it is for purity assessment, precise quantification, or initial screening.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity and performing quantitative analysis of this compound. Its versatility and sensitivity make it ideal for routine quality control and research applications. nih.govnih.gov A typical HPLC method involves a reversed-phase column, which separates compounds based on their hydrophobicity.
Research Findings: Methods developed for similar flavonoid and steroidal glucosides provide a robust framework for analyzing this compound. nih.govnih.govresearchgate.net For quantitative analysis, a calibration curve is typically generated using a certified reference standard over a specific concentration range. nih.gov The method's validity is established through parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For instance, in the analysis of a similar compound, quercetin-3-O-β-d-glucoside, linearity was established in the range of 4.0-60 µg/mL with an LOD of 1.33 µg/mL. nih.gov The stability of the analyte in solution is also assessed to ensure reliable results over time. nih.gov
Table 1: Typical HPLC Parameters for Glucoside Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (often with an acid modifier like formic or acetic acid) |
| Flow Rate | 0.7 - 1.0 mL/min |
| Detection | UV/Diode Array Detector (DAD) at 200-220 nm (due to lack of a strong chromophore) |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 10 - 20 µL |
Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis
Due to its high polarity and low volatility, this compound is not directly suitable for Gas Chromatography (GC) analysis. However, GC coupled with mass spectrometry (GC-MS) can be employed for its trace analysis after a chemical derivatization step. This process converts the non-volatile glucoside into a thermally stable and volatile compound. The most common method is silylation, which replaces the active hydrogen atoms of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.
Research Findings: While direct GC analysis of this compound is not standard, the analysis of its aglycone, trichloroethylene (B50587), in biological tissues is well-documented. nih.govresearchgate.net These methods demonstrate the capability of GC-MS to achieve very low limits of quantitation (e.g., 5 ng/mL for trichloroethylene in tissue), highlighting the sensitivity of the technique for detecting chlorinated compounds. nih.govresearchgate.net For the glucoside itself, the analytical process would involve extraction from the matrix, derivatization, and subsequent injection into the GC-MS system. The resulting mass spectrum of the derivatized compound would provide both qualitative confirmation and quantitative data.
High-Performance Thin Layer Chromatography (HPTLC) for Screening and Purification
High-Performance Thin Layer Chromatography (HPTLC) is a valuable tool for the rapid screening of multiple samples and for the preparative purification of this compound. It offers advantages in terms of sample throughput, cost-effectiveness, and minimal solvent usage.
Research Findings: Validated HPTLC methods have been successfully developed for the quantification of other glucosides, such as β-sitosterol-D-glucoside and the chromone (B188151) glucoside schumanniofioside A. researchgate.netjapsonline.com In these methods, separation is typically achieved on silica (B1680970) gel 60 F₂₅₄ plates. The choice of the mobile phase is critical for achieving good resolution. For example, a mobile phase of toluene, ethyl acetate (B1210297), formic acid, and methanol (B129727) (6:3:0.1:0.6, v/v/v/v) was effective for separating β-sitosterol-D-glucoside and other markers. japsonline.com After development, the plates are dried, and the spots are visualized under UV light or by spraying with a chemical reagent, followed by densitometric scanning for quantification. The method's specificity is confirmed by comparing the retardation factor (Rf) and the spectrum of the spot with that of a reference standard. researchgate.net
Table 2: Representative HPTLC Method Parameters for Glucoside Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Stationary Phase | HPTLC silica gel 60 F₂₅₄ plates |
| Mobile Phase | Toluene: Ethyl Acetate: Formic Acid: Methanol (6:3:0.1:0.6, v/v/v/v) japsonline.com |
| Application | Bandwise application using a semi-automatic applicator |
| Development | Ascending development in a twin-trough chamber saturated with the mobile phase |
| Detection/Scanning | Densitometric scanning at a specific wavelength (e.g., 260 nm) after drying |
| Rf Value | Dependent on the specific compound and mobile phase; e.g., 0.18 for β-sitosterol-D-glucoside japsonline.com |
Spectroscopic and Spectrometric Characterization Methods
Following chromatographic separation and purification, spectroscopic techniques are essential for the unambiguous identification and structural elucidation of this compound.
Mass Spectrometry (MS and MS/MS) for Molecular Structure Elucidation and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental formula. When coupled with a separation technique like HPLC or GC (LC-MS or GC-MS), it provides high specificity and sensitivity. Tandem mass spectrometry (MS/MS) further fragments the initial ions to provide detailed structural information. nih.govnih.gov
Research Findings: For O-glucosides like this compound, electrospray ionization (ESI) is a common and soft ionization technique. In ESI-MS analysis, the molecule will typically form a protonated molecule [M+H]⁺ or adducts like [M+Na]⁺ in positive ion mode, or a deprotonated molecule [M-H]⁻ in negative ion mode.
The most characteristic fragmentation pathway observed in MS/MS experiments is the cleavage of the glycosidic bond. nih.govmdpi.com This results in a neutral loss of the sugar moiety (162.1 Da for a hexose (B10828440) like glucose) and the formation of an ion corresponding to the aglycone (trichloroethanol). mdpi.com This fragmentation pattern is diagnostic for identifying the compound as a glucoside and confirming the identity of the aglycone. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in determining the elemental composition and confirming the molecular formula. nih.gov
Table 3: Expected Mass Spectrometry Fragmentation for this compound (C₈H₁₃Cl₃O₆)
| Ion Type | Ion | Expected m/z | Description |
|---|---|---|---|
| Parent Ion (Positive) | [M+Na]⁺ | 337.97 | Sodium Adduct |
| Parent Ion (Negative) | [M-H]⁻ | 313.98 | Deprotonated Molecule |
| MS/MS Fragment (from [M-H]⁻) | [Y₀]⁻ | 148.93 | Aglycone fragment (Trichloroethanolate) |
| MS/MS Neutral Loss | C₆H₁₀O₅ | 162.1 | Loss of the glucose moiety |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the complete structural elucidation of organic molecules in solution, including this compound. iosrjournals.org One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the compound's stereochemistry. asianpubs.orgcas.cz
Research Findings: The ¹H NMR spectrum is crucial for confirming the stereochemistry at the anomeric center (C-1 of the glucose unit). For a β-D-glucoside, the anomeric proton (H-1) signal appears as a characteristic doublet with a large coupling constant (³J(H1,H2)) of approximately 7–8 Hz, indicating a trans-diaxial relationship with the adjacent proton (H-2). cas.czresearchgate.net The signals for the trichloroethyl group (-O-CH₂-CCl₃) would also be present in their expected regions.
The ¹³C NMR spectrum shows distinct signals for each carbon atom in the molecule. The chemical shift of the anomeric carbon (C-1) is typically found around 100-104 ppm for β-glucosides. rsc.org Two-dimensional NMR techniques are used to assemble the complete structure. For example, a Heteronuclear Multiple Bond Correlation (HMBC) experiment would show a long-range correlation between the anomeric proton (H-1) of the glucose and the carbon of the methylene (B1212753) group (-CH₂-) in the trichloroethyl moiety, unequivocally confirming the site of glycosylation. iosrjournals.org
Table 4: Typical ¹H and ¹³C NMR Chemical Shift Ranges for a β-D-Glucoside Moiety
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 1 (Anomeric) | ~4.4-5.0 (d, J ≈ 7-8 Hz) | ~100-104 |
| 2 | ~3.2-3.5 | ~73-76 |
| 3 | ~3.3-3.6 | ~76-78 |
| 4 | ~3.2-3.5 | ~70-72 |
| 5 | ~3.3-3.6 | ~76-78 |
| 6a, 6b | ~3.7-3.9 | ~61-63 |
Note: Chemical shifts are approximate and can vary based on the solvent and the nature of the aglycone.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum is generated, which plots absorbance or transmittance against wavenumber. Specific bonds and functional groups absorb at characteristic frequencies, allowing for the elucidation of a compound's chemical structure. For this compound, FT-IR analysis is critical for confirming the presence of its key structural features: the glucoside ring, the hydroxyl groups, the C-O-C glycosidic linkage, and the trichloroethyl group. nih.govmdpi.com
The analysis involves passing a beam of infrared light through a sample. The molecules in the sample absorb radiation at frequencies that correspond to the vibrational frequencies of their bonds. The resulting spectrum shows absorption peaks at specific wavenumbers (typically measured in cm⁻¹), which act as a "molecular fingerprint." nih.gov
For this compound, the FT-IR spectrum would be a composite of the signals from the glucose unit and the 2,2,2-trichloroethanol (B127377) moiety. The glucose part is characterized by a broad absorption band in the region of 3500-3200 cm⁻¹, which is indicative of the O-H stretching vibrations of the multiple hydroxyl groups. nih.gov The C-H stretching vibrations of the alkyl groups on the glucose ring typically appear in the 2950-2850 cm⁻¹ region. The presence of the glycosidic linkage (C-O-C) and other C-O bonds would be confirmed by strong absorption bands in the fingerprint region, between 1200 cm⁻¹ and 1000 cm⁻¹. mdpi.com
The trichloroethyl group introduces distinctive peaks. The C-Cl stretching vibrations are expected to produce strong absorption bands in the 850-550 cm⁻¹ region. The specific position of these peaks can be influenced by the presence of multiple chlorine atoms on the same carbon. The NIST WebBook of spectral data for trichloroethene shows strong C-Cl related bands in this lower wavenumber region. nist.gov By combining the spectral features of a glucoside and a chlorinated hydrocarbon, a characteristic FT-IR profile for this compound can be established. journaljpri.com
Table 1: Predicted Characteristic FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 3500 - 3200 | O-H stretching (broad) | Hydroxyl groups (on glucose) |
| 2950 - 2850 | C-H stretching | Alkanes (glucose ring and ethyl group) |
| 1450 - 1375 | C-H bending | Alkanes |
| 1200 - 1000 | C-O stretching | Glycosidic linkage, alcohols |
This table is a predictive representation based on established group frequencies for glycosides and chlorinated compounds. nih.govnist.gov
Strategic Sample Preparation and Derivatization for Analytical Research
Effective sample preparation is a critical prerequisite for accurate and reliable analytical research on this compound. This involves isolating the analyte from complex matrices and potentially modifying its chemical structure to make it more amenable to detection by chromatographic or spectrometric techniques.
Optimization of Extraction and Solid-Phase Extraction (SPE) Procedures
The goal of extraction is to efficiently isolate this compound from a sample matrix (e.g., biological fluids, environmental samples) while removing interfering substances. Solid-Phase Extraction (SPE) is a widely used technique for this purpose due to its efficiency, selectivity, and the ability to concentrate the analyte. libretexts.orgsigmaaldrich.com
The optimization of an SPE procedure for a polar, chlorinated compound like this compound involves several key steps. The choice of sorbent is paramount. A reversed-phase sorbent, such as C18 or a polymeric sorbent (e.g., styrene-divinylbenzene), is typically suitable for retaining moderately polar to nonpolar compounds from an aqueous matrix. sigmaaldrich.comresearchgate.net Given the polar nature of the glucose moiety and the nonpolar character of the trichloroethyl group, a polymeric sorbent might offer a balanced retention mechanism.
The optimization process is systematic:
Sorbent Selection: Test different sorbent chemistries (e.g., C18, C8, polymeric) to find the one that provides the best retention and subsequent elution of the analyte.
Sample Loading Conditions: The pH of the sample can be adjusted to ensure the analyte is in a neutral form, maximizing its retention on a reversed-phase sorbent.
Wash Steps: A series of wash steps are developed to remove interfering compounds. This typically starts with a weak solvent (e.g., water) to remove highly polar impurities, followed by a slightly stronger solvent mixture (e.g., low percentage of methanol in water) to remove less polar interferences without eluting the target analyte.
Elution Step: The final step involves selecting a solvent strong enough to disrupt the interactions between the analyte and the sorbent, thereby eluting it from the cartridge. For this compound, this would likely be a polar organic solvent like methanol, acetonitrile, or a mixture thereof. sigmaaldrich.com The volume and strength of the elution solvent must be optimized to ensure complete recovery of the analyte in the smallest possible volume. mdpi.com
Table 2: General Strategy for SPE Method Optimization for this compound
| Step | Parameter to Optimize | Description | Example Variables |
|---|---|---|---|
| 1. Conditioning | Sorbent wetting | Ensures consistent interaction between the sorbent and the sample. | Methanol, followed by water or buffer. |
| 2. Loading | Sample application | The sample is passed through the sorbent. | Flow rate, sample pH, and concentration. |
| 3. Washing | Interference removal | Removes matrix components that are not of interest. | Water, acidic/basic water, low % organic solvent. |
Chemical Derivatization for Enhanced Chromatographic or Spectrometric Detection
This compound, due to its multiple polar hydroxyl groups, is non-volatile and may exhibit poor chromatographic peak shape. Gas chromatography (GC) analysis, in particular, requires analytes to be volatile and thermally stable. Therefore, chemical derivatization is often a necessary step to improve its analytical properties. nih.govnih.gov
The primary goal of derivatization is to replace the active hydrogens on the hydroxyl groups with nonpolar, thermally stable moieties. This transformation increases the volatility of the molecule, reduces its polarity, and can improve its ionization efficiency in mass spectrometry (MS).
Common derivatization techniques for glycosides include:
Silylation: This is one of the most common methods, where hydroxyl groups are converted to trimethylsilyl (TMS) ethers. youtube.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective and produce volatile, stable derivatives suitable for GC-MS analysis. youtube.comresearchgate.net
Acetylation: This involves converting the hydroxyl groups to acetate esters using reagents like acetic anhydride (B1165640). The resulting acetylated glycoside is more volatile than the parent compound.
Trifluoroacetylation: Using a reagent such as trifluoroacetic anhydride (TFAA) results in the formation of trifluoroacetate (B77799) esters. These derivatives are highly volatile and are particularly useful for detection by electron capture detectors (ECD) in GC due to the presence of electronegative fluorine atoms. researchgate.net
The choice of derivatization reagent depends on the analytical technique being used and the specific requirements of the analysis, such as the need for increased volatility or enhanced detector response. nih.gov
Table 3: Common Derivatization Strategies for Glycosides
| Derivatization Method | Reagent | Functional Group Targeted | Resulting Derivative |
|---|---|---|---|
| Silylation | BSTFA, MSTFA | Hydroxyl (-OH) | Trimethylsilyl ether (-O-TMS) |
| Acetylation | Acetic Anhydride | Hydroxyl (-OH) | Acetate ester (-O-C(O)CH₃) |
Enzymatic Assays for Indirect Quantification and Activity Measurement
Enzymatic assays can provide a highly specific and sensitive method for the indirect quantification of this compound. These assays typically rely on the activity of enzymes that interact with the glucoside, such as β-glucosidase. nih.gov β-Glucosidase catalyzes the hydrolysis of β-glucosidic linkages, releasing glucose and the corresponding aglycone. sigmaaldrich.com
An indirect quantification method can be designed in several ways:
Substrate Competition Assay: In this setup, this compound competes with a chromogenic or fluorogenic substrate, such as p-nitrophenyl-β-D-glucopyranoside (pNPG) or 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), for the active site of β-glucosidase. mdpi.com The presence of this compound will inhibit the hydrolysis of the signaling substrate, leading to a decrease in the colorimetric or fluorescent signal. The degree of inhibition is proportional to the concentration of the this compound in the sample.
Direct Hydrolysis and Glucose Measurement: If this compound is a substrate for β-glucosidase, the enzyme can be used to hydrolyze it into glucose and 2,2,2-trichloroethanol. The amount of glucose released can then be quantified using a separate, highly sensitive assay, such as one involving glucose oxidase and a colorimetric probe. The amount of glucose produced would be stoichiometric to the initial amount of the glucoside.
The development of such an assay requires careful optimization of conditions like pH, temperature, and enzyme concentration to ensure a reliable and reproducible response. nih.gov The specificity of the β-glucosidase enzyme is a critical factor, and it must be confirmed that it can effectively bind to or hydrolyze this compound. megazyme.com
Table 4: Components of a Competitive Enzymatic Assay for this compound
| Component | Function | Example |
|---|---|---|
| Enzyme | Catalyst | β-glucosidase from almonds or Aspergillus niger |
| Signaling Substrate | Produces a measurable signal upon hydrolysis | p-Nitrophenyl-β-D-glucopyranoside (pNPG) |
| Analyte | Competitor | This compound |
| Buffer | Maintains optimal pH for enzyme activity | Phosphate or Citrate buffer (e.g., pH 7.0) |
| Stop Reagent | Halts the enzymatic reaction for measurement | Sodium Carbonate (Na₂CO₃) for pNPG assays |
Theoretical and Computational Approaches to Trichloroethyl Beta D Glucoside
Molecular Modeling and Simulation Studies
Molecular modeling and simulations are used to represent and predict the three-dimensional structure and dynamic behavior of molecules over time.
Molecular Dynamics (MD) simulations are then employed to study the dynamic evolution of these conformations. nih.gov By simulating the movements of every atom over a period of time (from nanoseconds to microseconds), MD provides a detailed view of the molecule's flexibility and interactions with its surroundings. nih.gov Key parameters are analyzed to understand the simulation's results:
Principal Component Analysis (PCA): This technique is used to identify the dominant modes of motion within the molecule, revealing the major conformational changes that occur during the simulation. nih.gov
Table 1: Key Parameters in Molecular Dynamics Simulations
| Parameter | Description | Significance for Trichloroethyl beta-D-Glucoside |
|---|---|---|
| RMSD | Measures the deviation of atomic positions from a reference structure. | Indicates the stability of the glucoside's conformation over time. |
| Rg | Represents the compactness of the molecule's structure. | Shows whether the molecule remains folded or undergoes significant structural changes. |
| PCA | Identifies the principal modes of atomic motion. | Reveals the most significant flexible movements, such as the rotation of the trichloroethyl group. |
Computational docking is a technique used to predict the preferred orientation of a ligand when it binds to a target protein to form a stable complex. nih.gov For this compound, a key application of docking is to investigate its interactions with enzymes that process glycosides, such as β-glucosidases. nih.gov These enzymes are responsible for hydrolyzing β-glycosidic bonds in various biological processes. nih.gov
The docking process involves placing the three-dimensional structure of this compound into the enzyme's active site—the region where catalysis occurs. Sophisticated algorithms then explore numerous possible binding poses and score them based on factors like intermolecular forces, shape complementarity, and estimated binding free energy. nih.gov The results can:
Identify the most likely binding mode of the glucoside within the enzyme's catalytic pocket.
Reveal key amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or van der Waals forces.
Provide an estimate of the binding affinity, which helps in understanding the strength of the interaction.
This information is crucial for understanding how the enzyme recognizes its substrate and can guide further studies, for instance, into its potential role as an inhibitor or a substrate for specific glycoside hydrolases. nih.gov
Table 2: Process of Computational Ligand-Protein Docking
| Step | Objective | Expected Outcome for this compound |
|---|---|---|
| 1. Preparation | Obtain 3D structures of the ligand (glucoside) and the protein (e.g., β-glucosidase). | Optimized, energy-minimized structures ready for docking. |
| 2. Docking Simulation | Systematically sample orientations and conformations of the ligand in the protein's active site. | A set of potential binding poses with associated energy scores. |
| 3. Scoring & Analysis | Rank the poses using a scoring function to estimate binding affinity. | Identification of the most stable binding mode and key interacting residues. |
| 4. Post-Docking Analysis | Refine the best poses using methods like MD simulations. | A dynamic view of the stability of the predicted protein-ligand complex. |
Quantum Chemical Calculations
Quantum chemical calculations are based on the principles of quantum mechanics and are used to study the electronic properties of molecules, providing deep insights into chemical bonding, structure, and reactivity.
Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to solve the Schrödinger equation for a molecule, yielding information about its electronic structure. rsc.org For this compound, these calculations can determine the distribution of electron density, which is fundamental to its chemical behavior.
A key aspect of this analysis involves the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the orbital from which an electron is most likely to be donated. Its energy level is related to the molecule's ionization potential.
LUMO: Represents the orbital to which an electron is most likely to be accepted. Its energy level is related to the electron affinity.
The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and stability. rsc.org A large HOMO-LUMO gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions. From the HOMO and LUMO energies, other properties like electronegativity and chemical hardness can be calculated to further predict the molecule's reactive nature. rsc.org
Table 3: Parameters from Quantum Chemical Calculations
| Parameter | Description | Predicted Insight for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the tendency to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the tendency to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Predicts chemical stability and reactivity. |
| Electron Density | The spatial distribution of electrons in the molecule. | Highlights electron-rich (e.g., hydroxyl oxygens) and electron-poor (e.g., anomeric carbon) regions. |
The glycosidic bond in this compound is the linkage between the anomeric carbon of the glucose unit and the oxygen atom of the trichloroethyl group. The stability and mechanism of cleavage of this bond are central to the molecule's chemical and biological function. Glycosidic bonds can be cleaved through several mechanisms, primarily enzymatic or acid-catalyzed hydrolysis. nih.govkhanacademy.org
Quantum chemical calculations can model the potential energy surface of the cleavage reaction, helping to elucidate the most likely pathway. For enzymatic hydrolysis by a retaining β-glucosidase, the generally accepted mechanism is a double-displacement reaction involving two key catalytic residues in the enzyme's active site: nih.gov
Glycosylation: A nucleophilic residue (often a carboxylate from an aspartate or glutamate) attacks the anomeric carbon, while an acid/base residue (another carboxylate) donates a proton to the glycosidic oxygen, leading to the departure of the trichloroethyl alcohol aglycone and the formation of a covalent glycosyl-enzyme intermediate. nih.gov
Deglycosylation: The acid/base residue then activates a water molecule, which attacks the anomeric carbon, cleaving the covalent bond to the enzyme and releasing the glucose with retention of the original anomeric stereochemistry. nih.gov
Quantum calculations can map the energy changes through the transition states of both steps. Furthermore, these methods can assess the influence of the electron-withdrawing trichloroethyl group on the stability of the glycosidic bond. The presence of three chlorine atoms is expected to destabilize the anomeric carbon, potentially making the glycosidic bond more susceptible to nucleophilic attack and hydrolysis compared to simple alkyl glucosides. nih.gov
Table 4: Mechanisms of Glycosidic Bond Cleavage
| Mechanism | Description | Key Features |
|---|---|---|
| Acid-Catalyzed Hydrolysis | Protonation of the glycosidic oxygen, followed by departure of the aglycone to form an oxocarbenium ion intermediate, which is then attacked by water. khanacademy.org | Occurs under acidic conditions; proceeds via a carbocation-like transition state. khanacademy.org |
| Enzymatic Hydrolysis (Retaining) | A two-step, double-displacement mechanism involving a covalent glycosyl-enzyme intermediate. nih.gov | Catalyzed by retaining glycosidases; results in retention of the anomeric configuration. |
| SNiCB Mechanism | Intramolecular nucleophilic substitution by the C2-oxyanion at the anomeric carbon (C1). researchgate.net | Can occur under basic conditions for glycosides with a free hydroxyl at the C2 position. |
Research Applications and Future Directions for Trichloroethyl Beta D Glucoside
Contributions to Complex Carbohydrate Synthesis Methodologies
The synthesis of complex carbohydrates is a challenging endeavor due to the need for precise control over stereochemistry and regioselectivity. Trichloroethyl beta-D-glucoside has emerged as a key building block in this field. Its 2,2,2-trichloroethyl group at the anomeric position serves as an effective protecting group and can be activated for glycosylation reactions under specific conditions. This allows for the controlled formation of β-glycosidic linkages, which are prevalent in biologically important oligosaccharides and glycoconjugates.
One of the primary advantages of using this compound as a glycosyl donor is its stability under various reaction conditions, which allows for the manipulation of other functional groups within the molecule without affecting the anomeric center. The trichloroethyl group can be selectively activated using reagents like zinc dust in the presence of an acid, leading to the formation of a glycosyl acceptor for subsequent glycosylation steps. This orthogonal strategy is fundamental to the stepwise assembly of complex oligosaccharides.
Research has demonstrated the utility of related thioglycoside derivatives, which also employ protecting groups to control reactivity during oligosaccharide synthesis. glycodepot.com For instance, the use of a 1-thioethyl group in conjunction with other protecting groups like benzyl (B1604629) and fluorenylmethoxycarbonyl (Fmoc) allows for a highly controlled, iterative approach to building complex glycans. glycodepot.com This highlights a broader strategy in carbohydrate chemistry where different activating groups are used to achieve specific synthetic goals. The principles guiding the use of this compound are part of this larger toolbox of glycosylation methodologies.
Role as a Model Compound in Glycoside Chemistry Research
Beyond its direct application in synthesis, this compound serves as an important model compound for fundamental studies in glycoside chemistry. The predictable reactivity of the trichloroethyl group allows researchers to investigate the mechanisms of glycosidic bond formation and cleavage. By studying the kinetics and stereochemical outcomes of reactions involving this compound, chemists can gain deeper insights into the factors that govern glycosylation reactions.
The β-configuration at the anomeric center is particularly important, as it mimics the stereochemistry found in many natural carbohydrates. glycodepot.com This makes this compound a relevant model for understanding enzymatic and chemical processes involving β-glycosidic linkages. For example, studies on the enzymatic hydrolysis of various aryl β-glycosides have provided valuable data on the relationship between the leaving group's ability (pKa) and the catalytic efficiency of glycosidases. nih.gov While not directly involving the trichloroethyl group, these studies exemplify the type of fundamental research for which well-defined glycosides are essential.
The structural simplicity of this compound, relative to more complex natural products, allows for clearer interpretation of experimental results. This has made it a valuable tool for validating new glycosylation methods and for probing the intricacies of reaction mechanisms, such as the influence of protecting groups on stereoselectivity. nih.gov
Development as Biochemical Probes or Research Tools
The adaptability of the this compound structure makes it a suitable scaffold for the development of biochemical probes. The trichloroethyl group can be replaced with other functionalities, such as fluorescent tags, biotin, or photoaffinity labels, to create tools for studying carbohydrate-binding proteins (lectins), glycosyltransferases, and other enzymes involved in carbohydrate metabolism.
These probes can be used in a variety of applications, including:
Enzyme activity assays: By attaching a chromogenic or fluorogenic group, the cleavage of the glycosidic bond by an enzyme can be monitored in real-time.
Affinity chromatography: Immobilizing this compound or its derivatives onto a solid support allows for the purification of carbohydrate-binding proteins.
Cellular imaging: Fluorescently labeled glucosides can be used to visualize the localization and trafficking of carbohydrates in living cells.
The synthesis of such probes often involves the initial creation of a glycoside with a modifiable handle, for which the trichloroethyl group can be a precursor. The ability to introduce various functional groups allows for the design of customized tools to address specific biological questions. This approach is part of a broader strategy in chemical biology to use small molecules to interrogate biological systems. Many biologically active compounds are glycosides, and their sugar moieties can be crucial for their activity or can improve their pharmacokinetic properties. nih.govresearchgate.net
Emerging Research Frontiers in Glycoscience
The field of glycoscience is continually evolving, with new frontiers emerging in areas such as glycomics, glycoengineering, and the development of carbohydrate-based therapeutics. This compound and its derivatives are poised to contribute to these exciting areas of research.
Interactive Data Table: Key Properties of this compound and Related Compounds
| Compound Name | Key Feature | Application in Research |
| This compound | 2,2,2-trichloroethyl aglycon | Glycosyl donor in complex carbohydrate synthesis, model for glycosylation reactions. |
| Ethyl 3,6-di-O-benzyl-2-deoxy-2-[(2,2,2-trichloroacetyl)amino]-4-O-(9-fluorenylmethoxycarbonyl)-1-thio-β-D-glucopyranoside | Multiple orthogonal protecting groups | Solid-phase oligosaccharide synthesis. glycodepot.com |
| Aryl 3-O-beta-cellobiosyl-beta-D-glucopyranosides | Varied phenol (B47542) leaving groups | Reactivity studies of 1,3-1,4-beta-glucanases. nih.gov |
| Calycosin 7-O-beta-D-glucoside | Naturally occurring isoflavone (B191592) glycoside | Studied for its biological activity. nih.gov |
In the future, we can anticipate the use of this compound in the following areas:
Automated Glycan Assembly: The principles of controlled glycosylation, refined through the use of donors like this compound, are essential for the development of automated synthesizers for complex carbohydrates. These instruments will enable the rapid production of a wide range of glycans for biological screening and materials science applications.
Neoglycoconjugates: The synthesis of novel glycoconjugates, where carbohydrates are attached to proteins, lipids, or other molecules, is a growing area of research. This compound can serve as a starting point for the synthesis of the carbohydrate component of these "neoglycoconjugates," which have potential applications in drug delivery and vaccine development.
Probing Glycosyltransferase Mechanisms: The precise control over the anomeric center offered by this compound makes it an ideal candidate for designing mechanism-based inhibitors of glycosyltransferases. Such inhibitors are valuable tools for studying enzyme function and could be developed into therapeutic agents.
The continued exploration of the chemistry of this compound and related compounds will undoubtedly lead to new discoveries and innovations in the ever-expanding field of glycoscience.
Q & A
Q. What are the optimal methods for synthesizing trichloroethyl beta-D-glucoside with high yield and purity?
To synthesize this compound, researchers should employ glycosylation reactions using trichloroethanol as the aglycone donor. Protecting groups (e.g., acetyl or benzyl) are critical to prevent unwanted side reactions during sugar activation. Stereoselectivity can be enhanced using catalysts like silver(I) oxide or manganese complexes, as demonstrated in similar glucoside syntheses . Post-synthesis purification via column chromatography (silica gel or reverse-phase) and validation using HPLC (≥95% purity) are recommended.
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to confirm glycosidic linkage and substituent positions .
- Mass spectrometry (MS) for molecular weight verification and fragmentation pattern analysis.
- High-performance liquid chromatography (HPLC) with UV/RI detection to assess purity and stability under varying conditions (e.g., pH, temperature) .
Q. What are the solubility properties of this compound, and how should stock solutions be prepared?
This compound is typically soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone, but poorly soluble in water. For biological assays, prepare stock solutions in DMSO (10–20 mM) and dilute in aqueous buffers (<1% DMSO final concentration) to avoid solvent toxicity. Pre-filtering (0.22 μm) ensures sterility for cell-based studies .
Advanced Research Questions
Q. How can researchers design experiments to study the role of this compound in modulating PPARγ activity?
To investigate PPARγ modulation:
- Use luciferase reporter assays in HEK293 cells transfected with PPARγ response elements to measure transcriptional activation .
- Perform electrophoretic mobility shift assays (EMSAs) to assess DNA binding affinity of PPARγ in the presence of the compound .
- Validate findings with gene expression profiling (qRT-PCR or RNA-seq) of PPARγ targets (e.g., adiponectin, GLUT4) in adipocyte or macrophage models .
Q. How can contradictions in reported bioactivity data for this compound be resolved?
Systematic approaches include:
- Comparative metabolomics to identify confounding variables (e.g., microbial metabolites in in vivo studies) .
- Dose-response validation across multiple cell lines (e.g., Caco-2 for transport, HepG2 for metabolism) to rule out cell-specific effects.
- Structural analogs testing to isolate the contribution of the trichloroethyl group versus the glucoside moiety .
Q. What in vitro models are suitable for studying the intestinal transport of this compound?
- Caco-2 cell monolayers mimic intestinal epithelium and can assess permeability (Papp values) via transepithelial electrical resistance (TEER) measurements .
- Ussing chambers with excised rodent intestinal tissue provide mechanistic insights into carrier-mediated transport (e.g., SGLT1/GLUT2 involvement) .
Q. How can non-targeted metabolomics be applied to identify downstream metabolites of this compound?
- Use LC-HRMS/MS platforms with databases (e.g., GNPS, METLIN) to detect phase I/II metabolites in liver microsomes or plasma samples.
- Isotopic labeling (e.g., ¹³C-glucose) in tracer studies can map metabolic pathways and quantify turnover rates .
Methodological Notes
- Stereochemical integrity : Monitor anomeric configuration during synthesis using polarimetry or chiral HPLC .
- Data reproducibility : Include internal controls (e.g., stable isotopically labeled standards) in MS-based assays to minimize batch variability .
- Ethical compliance : For in vivo studies, adhere to institutional guidelines for animal welfare and metabolic phenotype reporting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
